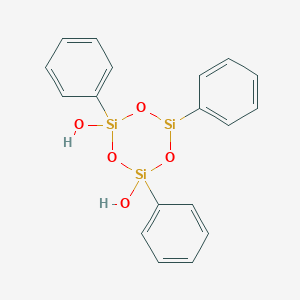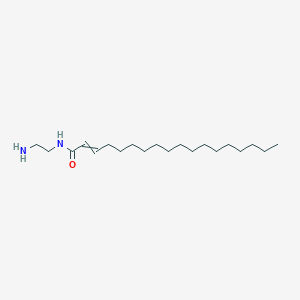
N,N,N',N'-Tetrapropan-2-ylphosphorodiamidic cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide typically involves the reaction of phosphorodiamidic chloride with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphorodiamidic oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyanide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphorodiamidic oxide derivatives, amine derivatives, and various substituted compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The pathways involved include the inhibition of enzyme activity and the stabilization of reactive intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetra-2-propanol: Known for its use in the production of polyurethane coatings and adhesives.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used as a chelating agent and crosslinking agent in various applications.
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylphosphorodiamidic cyanide is unique due to its cyanide group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
112550-08-0 |
|---|---|
Molekularformel |
C13H28N3OP |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
bis[di(propan-2-yl)amino]phosphorylformonitrile |
InChI |
InChI=1S/C13H28N3OP/c1-10(2)15(11(3)4)18(17,9-14)16(12(5)6)13(7)8/h10-13H,1-8H3 |
InChI-Schlüssel |
UOZVFJXULGNIMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(=O)(C#N)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
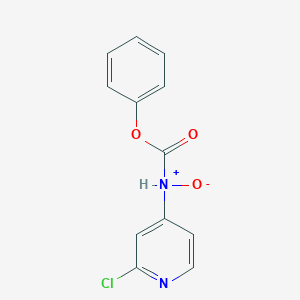
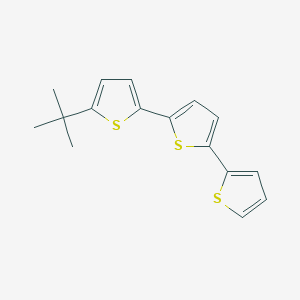


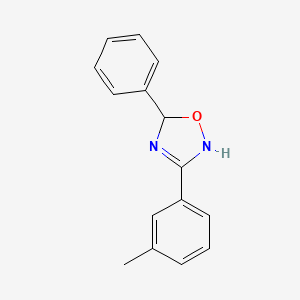
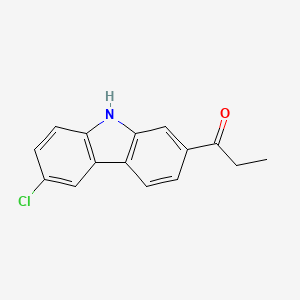


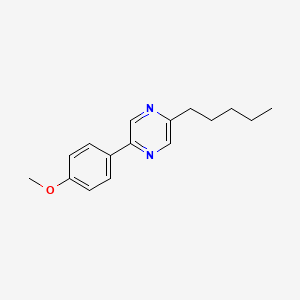
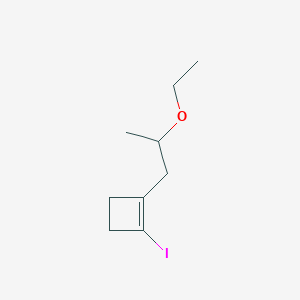
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
